SR-29065

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H24F6N2O2S |

|---|---|

Poids moléculaire |

518.5 g/mol |

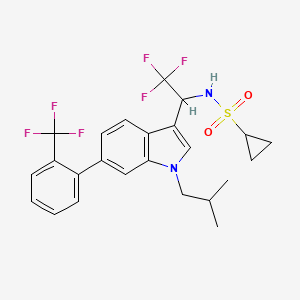

Nom IUPAC |

N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide |

InChI |

InChI=1S/C24H24F6N2O2S/c1-14(2)12-32-13-19(22(24(28,29)30)31-35(33,34)16-8-9-16)18-10-7-15(11-21(18)32)17-5-3-4-6-20(17)23(25,26)27/h3-7,10-11,13-14,16,22,31H,8-9,12H2,1-2H3 |

Clé InChI |

NECDAWXLCJDWTH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN1C=C(C2=C1C=C(C=C2)C3=CC=CC=C3C(F)(F)F)C(C(F)(F)F)NS(=O)(=O)C4CC4 |

Origine du produit |

United States |

Foundational & Exploratory

SR-29065: A Deep Dive into its Mechanism of Action as a Selective REV-ERBα Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a synthetic agonist that selectively targets the nuclear receptor REV-ERBα, a critical component of the mammalian circadian clock.[1][2] As a transcriptional repressor, REV-ERBα plays a pivotal role in regulating gene expression networks involved in metabolism, inflammation, and circadian rhythm. The development of selective REV-ERBα agonists like this compound has opened new avenues for therapeutic intervention in a range of disorders, particularly autoimmune diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: REV-ERBα Agonism and Transcriptional Repression

The primary mechanism of action of this compound is its function as a selective agonist for REV-ERBα.[1][2] Upon binding to the ligand-binding domain of REV-ERBα, this compound induces a conformational change in the receptor. This conformational change facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[3] The REV-ERBα/NCoR/HDAC3 complex then binds to specific DNA sequences known as REV-ERB response elements (ROREs) located in the promoter regions of its target genes. This binding leads to the deacetylation of histones, resulting in a more condensed chromatin structure and subsequent repression of gene transcription.

A key set of genes regulated by REV-ERBα are core components of the circadian clock machinery, namely Bmal1 (Brain and Muscle ARNT-Like 1) and Clock (Circadian Locomotor Output Cycles Kaput). By repressing the transcription of Bmal1 and Clock, REV-ERBα plays a crucial role in the negative feedback loop of the circadian clock.[4] this compound, by activating REV-ERBα, enhances this repressive activity, thereby modulating circadian rhythms.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and properties of this compound.

| Parameter | Value | Assay | Reference |

| EC50 for REV-ERBα | 110 nM | Luciferase Reporter Assay | [Unreferenced] |

| Selectivity | No significant activity against REV-ERBβ | Not specified | [Unreferenced] |

| Murine Liver Microsome Stability | 32 min | In vitro metabolic stability assay | [Unreferenced] |

| Human Liver Microsome Stability | 76 min | In vitro metabolic stability assay | [Unreferenced] |

| In Vivo Efficacy (EAE Mouse Model) | |||

| Dosing Regimen | 25 or 50 mg/kg, intraperitoneally, twice daily | Experimental Autoimmune Encephalomyelitis (EAE) | [Unreferenced] |

| Effect on Disease Onset | Delayed | Clinical scoring of EAE symptoms | [Unreferenced] |

| Effect on Disease Severity | Reduced | Clinical scoring of EAE symptoms | [Unreferenced] |

| Effect on CNS T-cell Infiltration | Reduction in CD3+ T-cells | Flow cytometry of CNS-infiltrating lymphocytes | [Unreferenced] |

| Target Gene Engagement | Decreased expression of Bmal1 and Clock | qPCR analysis of liver tissue | [4] |

Signaling Pathways

The activation of REV-ERBα by this compound initiates a cascade of downstream signaling events, primarily centered around transcriptional repression.

Beyond its role in the core clock, REV-ERBα activation by this compound influences inflammatory pathways. One key mechanism is the repression of T helper 17 (Th17) cell differentiation and function. Th17 cells are critical drivers of autoimmune inflammation, and their development is dependent on the transcription factor RORγt. REV-ERBα can antagonize RORγt activity, thereby suppressing the expression of pro-inflammatory cytokines such as IL-17.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro REV-ERBα Agonist Activity Assay (Luciferase Reporter Assay)

This protocol describes a common method for assessing the potency of REV-ERBα agonists.

Objective: To determine the EC50 value of this compound for REV-ERBα.

Materials:

-

HEK293T cells

-

Expression plasmid for a Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (Gal4-REV-ERBα-LBD)

-

Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)

-

Control plasmid for normalization (e.g., Renilla luciferase)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the Gal4-REV-ERBα-LBD expression plasmid, the Gal4-UAS luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy Assessment in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the induction and assessment of EAE in mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the effect of this compound on the onset, severity, and underlying immunology of EAE.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle control (e.g., corn oil)

-

Syringes and needles for immunization and administration

-

Equipment for clinical scoring and tissue collection

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.

-

-

Compound Administration:

-

Begin administration of this compound (e.g., 25 or 50 mg/kg) or vehicle control intraperitoneally twice daily, starting from the day of immunization or at the onset of clinical signs.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

-

Tissue Collection and Analysis (at study endpoint):

-

Perfuse mice with PBS and collect brains and spinal cords.

-

Isolate mononuclear cells from the central nervous system (CNS).

-

Analyze the immune cell populations (e.g., CD4+, CD8+, Th1, Th17 cells) by flow cytometry.

-

Collect liver tissue for analysis of target gene expression (e.g., Bmal1, Clock) by qPCR.

-

-

Data Analysis:

-

Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.

-

Analyze the flow cytometry and qPCR data to determine the effect of this compound on immune cell infiltration and target gene engagement.

-

Conclusion

This compound is a potent and selective agonist of REV-ERBα that demonstrates a clear mechanism of action through the recruitment of corepressor complexes and subsequent transcriptional repression of target genes. Its ability to modulate the core circadian clock and suppress pro-inflammatory pathways, particularly those driven by Th17 cells, underscores its therapeutic potential for autoimmune disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of REV-ERBα agonists.

References

The Discovery of SR-29065: A Selective REV-ERBα Agonist for Autoimmune Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The nuclear receptor REV-ERBα, a key component of the mammalian circadian clock, has emerged as a promising therapeutic target for a range of pathologies, including metabolic diseases and inflammatory disorders. Its role as a transcriptional repressor, modulating the expression of core clock and metabolic genes, has spurred the search for potent and selective small-molecule modulators. This whitepaper provides an in-depth technical guide to the discovery and preclinical characterization of SR-29065, a novel and selective REV-ERBα agonist with demonstrated efficacy in a murine model of multiple sclerosis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting REV-ERBα.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency, selectivity, and in vivo pharmacokinetic and efficacy parameters.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | This compound |

| REV-ERBα EC50 | 110 nM[1] |

| REV-ERBβ Affinity | No significant affinity |

| CYP450 Inhibition (10 µM) | <30% for CYP3A4, 2D6, 1A2, 2C9[1] |

Table 2: Pharmacokinetic and Metabolic Stability Profile of this compound

| Parameter | Value |

| Murine Liver Microsome Stability (t½) | 32 min[1] |

| Human Liver Microsome Stability (t½) | 76 min[1] |

| Mouse Plasma Cmax (50 mg/kg i.p.) | 12.2 µM[1] |

| Mouse Plasma C12h (50 mg/kg i.p.) | ~0.8 µM[1] |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Outcome |

| This compound (25 mg/kg i.p. b.i.d.) | Delayed onset and reduced severity of disease[1] |

| This compound (50 mg/kg i.p. b.i.d.) | Delayed onset, reduced severity, and decreased incidence of disease[1] |

| Vehicle | Standard disease progression |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

REV-ERBα Co-transfection Assay for Agonist Discovery

This cell-based assay was utilized to identify and characterize REV-ERBα agonists by measuring the ligand-dependent interaction between REV-ERBα and a co-repressor.

1. Cell Culture and Reagents:

-

HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Plasmids: pCMV-Gal4-REV-ERBα-LBD (ligand-binding domain), pCMV-VP16-NCoR-RID (nuclear co-repressor receptor interaction domain), and a Gal4-responsive luciferase reporter plasmid (pG5-luc).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

Luciferase assay substrate.

2. Transfection Procedure:

-

HEK293T cells were seeded in 96-well plates.

-

The three plasmids were co-transfected into the cells using a suitable transfection reagent according to the manufacturer's protocol.

-

Cells were incubated for 24 hours to allow for protein expression.

3. Compound Treatment and Luciferase Assay:

-

This compound and other test compounds were serially diluted and added to the transfected cells.

-

Cells were incubated with the compounds for an additional 24 hours.

-

Luciferase activity was measured using a luminometer following the addition of the luciferase assay substrate.

-

Data was normalized to a vehicle control, and EC50 values were calculated using a non-linear regression analysis.

Experimental Autoimmune Encephalomyelitis (EAE) Murine Model

This in vivo model was used to assess the therapeutic efficacy of this compound in a well-established animal model of multiple sclerosis.

1. Animals:

-

Female C57BL/6 mice (8-12 weeks old).

2. EAE Induction:

-

Mice were immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On the day of immunization (day 0) and 48 hours later (day 2), mice received an intraperitoneal (i.p.) injection of pertussis toxin.

3. Compound Administration:

-

This compound was formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

-

From the onset of clinical signs, mice were treated with this compound (25 or 50 mg/kg) or vehicle via i.p. injection twice daily (b.i.d.).

4. Clinical Scoring and Endpoint Analysis:

-

Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

At the end of the study, spinal cords and brains were collected for histological analysis of inflammation and demyelination. Spleens and lymph nodes were collected for immunological analysis (e.g., flow cytometry for T cell populations).

Pharmacokinetic Analysis

This study was performed to determine the pharmacokinetic profile of this compound in mice.

1. Animal Dosing:

-

Male C57BL/6 mice were administered a single i.p. dose of this compound (50 mg/kg).

2. Sample Collection:

-

Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via retro-orbital bleeding or cardiac puncture.

-

Plasma was isolated by centrifugation.

3. Bioanalytical Method:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

A standard curve was generated using known concentrations of this compound in blank plasma.

4. Data Analysis:

-

Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½), were calculated using non-compartmental analysis software.

Visualizations

The following diagrams illustrate the signaling pathway of REV-ERBα and the experimental workflow for the discovery of this compound.

Caption: REV-ERBα Signaling Pathway and the Agonistic Action of this compound.

Caption: Experimental Workflow for the Discovery and Characterization of this compound.

References

An In-depth Technical Guide on the Biological Function of REV-ERBα and the Synthetic Agonist SR-29065

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor REV-ERBα (NR1D1) is a critical transcriptional repressor that forms a key link between the circadian clock and metabolic and inflammatory pathways. Its rhythmic expression and activity are fundamental for maintaining homeostasis. Dysregulation of REV-ERBα has been implicated in a variety of pathologies, including metabolic syndromes, inflammatory diseases, and cancer. This has spurred the development of synthetic ligands to modulate its activity for therapeutic purposes. This technical guide provides a comprehensive overview of the biological functions of REV-ERBα and details the characteristics of a novel synthetic agonist, SR-29065. We present quantitative data for various REV-ERBα ligands, detailed experimental protocols for key assays, and visual representations of the core signaling pathways.

Core Biological Functions of REV-ERBα

REV-ERBα is a multifaceted nuclear receptor with pivotal roles in regulating the circadian rhythm, metabolism, and inflammation.

Circadian Rhythm Regulation

REV-ERBα is an integral component of the core molecular clock. The circadian clock is driven by a series of interconnected transcriptional-translational feedback loops. The primary loop involves the heterodimeric complex of CLOCK and BMAL1, which activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

REV-ERBα forms a secondary, stabilizing loop. The CLOCK/BMAL1 complex directly activates the transcription of Nr1d1 (the gene encoding REV-ERBα). REV-ERBα protein, in turn, represses the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter. This negative feedback contributes to the rhythmic expression of BMAL1 and the overall robustness of the circadian oscillator.[1][2][3][4][5][6][7][8]

Metabolic Regulation

REV-ERBα acts as a key integrator of the circadian clock with metabolic pathways, particularly in the liver, skeletal muscle, and adipose tissue.

-

Lipid Metabolism: REV-ERBα plays a significant role in lipid homeostasis by regulating the expression of genes involved in cholesterol, fatty acid, and bile acid metabolism. It influences the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of lipogenesis.[2][3][9][10][11][12][13][14][15][16] REV-ERBα can repress the expression of Insig2, a gene that inhibits the processing and activation of SREBPs.[9][12] By controlling the timing of SREBP activation, REV-ERBα ensures that lipid synthesis is coordinated with feeding-fasting cycles.

-

Glucose Homeostasis: REV-ERBα is involved in the regulation of glucose metabolism. It has been shown to repress the expression of key gluconeogenic genes, such as G6Pase and PEPCK, in the liver.[9] This function helps to maintain glucose balance throughout the day.

Inflammatory Response

REV-ERBα has emerged as a significant regulator of inflammation. It exerts its anti-inflammatory effects through multiple mechanisms:

-

Repression of Pro-inflammatory Genes: REV-ERBα directly represses the expression of several pro-inflammatory cytokines and chemokines, including Il6 (Interleukin-6) and Ccl2 (Chemokine C-C motif ligand 2), by binding to ROREs in their promoter regions.[1][17][18][19][20]

-

Inhibition of the NF-κB Pathway: REV-ERBα can antagonize the activity of the NF-κB signaling pathway, a central mediator of inflammation.[21][22][23][24] This can occur through both direct and indirect mechanisms, leading to a broad suppression of inflammatory responses.

This compound: A Selective REV-ERBα Agonist

This compound is a synthetic small molecule that has been identified as a selective agonist of REV-ERBα.[25][26] By binding to and activating REV-ERBα, this compound enhances its transcriptional repression activity. This has shown therapeutic potential in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[25]

Quantitative Data for REV-ERB Ligands

The following table summarizes the in vitro potencies of this compound and other commonly used synthetic REV-ERB ligands.

| Compound | Target | Assay Type | Potency (IC50/EC50) | Reference |

| This compound | REV-ERBα | Not specified | EC50: 110 nM | [25] |

| SR9009 | REV-ERBα | Gal4 Reporter | IC50: 670 nM | [18] |

| REV-ERBβ | Gal4 Reporter | IC50: 800 nM | [18] | |

| REV-ERBα | Bmal1-luc Reporter | IC50: 710 nM | [18] | |

| SR9011 | REV-ERBα | Gal4 Reporter | IC50: 790 nM | [18] |

| REV-ERBβ | Gal4 Reporter | IC50: 560 nM | [18] | |

| REV-ERBα | Bmal1-luc Reporter | IC50: 620 nM | [18] | |

| GSK4112 | REV-ERBα | Bmal1-luc Reporter | IC50: 2.3 µM | [9] |

| SR8278 (Antagonist) | REV-ERBα | Transcriptional Repression | EC50: 0.47 µM | [9][17] |

| REV-ERBα | Bmal1-luc Reporter (in presence of agonist) | IC50: 0.35 µM | [9] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving REV-ERBα.

Core Circadian Clock Feedback Loop

Caption: REV-ERBα in the core circadian clock feedback loop.

REV-ERBα in the Regulation of Inflammation

Caption: REV-ERBα-mediated suppression of inflammatory signaling.

REV-ERBα in the Regulation of Lipid Metabolism

Caption: REV-ERBα regulation of lipid metabolism via the SREBP pathway.

Detailed Experimental Protocols

Luciferase Reporter Assay for REV-ERBα Activity

This protocol is designed to assess the activity of REV-ERBα agonists or antagonists by measuring their effect on the transcription of a reporter gene.[7][12][27][28][29]

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmid for REV-ERBα (e.g., pCMV-REV-ERBα)

-

Luciferase reporter plasmid containing a REV-ERBα response element (e.g., pGL4-Bmal1-promoter-Luc)

-

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well white, clear-bottom plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

-

Transfection:

-

For each well, prepare a DNA mixture containing 50 ng of the REV-ERBα expression plasmid, 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla control plasmid in 10 µL of Opti-MEM.

-

In a separate tube, dilute 0.3 µL of Lipofectamine 3000 in 10 µL of Opti-MEM.

-

Combine the DNA and Lipofectamine mixtures, mix gently, and incubate for 15 minutes at room temperature.

-

Add 20 µL of the DNA-lipid complex to each well.

-

-

Compound Treatment: After 6 hours of transfection, replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Carefully remove the culture medium.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

-

Add 100 µL of Luciferase Assay Reagent II to each well and measure firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well and measure Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration to determine EC50 or IC50 values.

-

Chromatin Immunoprecipitation (ChIP) Sequencing for REV-ERBα

This protocol describes the enrichment of DNA fragments bound by REV-ERBα for subsequent sequencing.[6][8][13][15][30][31][32]

Materials:

-

Cells or tissue of interest

-

Formaldehyde (B43269) (37%)

-

PBS

-

Lysis buffers (e.g., Farnham lysis buffer, RIPA buffer)

-

Protease inhibitor cocktail

-

Sonicator (e.g., Bioruptor)

-

Anti-REV-ERBα antibody (ChIP-grade)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Qubit fluorometer and Bioanalyzer for DNA quantification and quality control

Procedure:

-

Cross-linking:

-

Harvest cells and wash with PBS.

-

Resuspend cells in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse cells using appropriate lysis buffers containing protease inhibitors.

-

Sonciate the chromatin to an average fragment size of 200-500 bp. Optimize sonication conditions for your specific cell type and equipment.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared chromatin with the anti-REV-ERBα antibody or control IgG overnight at 4°C with rotation.

-

Add pre-blocked Protein A/G magnetic beads and incubate for 4 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Quantify the purified DNA and assess its quality.

-

Prepare a sequencing library according to the manufacturer's instructions.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of REV-ERBα binding.

-

Annotate peaks to nearby genes and perform pathway analysis.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the relative expression of REV-ERBα target genes.[33][34][35]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for target genes (e.g., Bmal1, Il6, Ccl2) and a reference gene (e.g., Gapdh, Actb)

-

qPCR instrument

-

Optical 96-well plates or tubes

Procedure:

-

RNA Extraction: Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

Include a no-reverse transcriptase control to check for genomic DNA contamination.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or TaqMan master mix, forward and reverse primers (final concentration 200-500 nM each), and nuclease-free water.

-

Add diluted cDNA (e.g., 10-20 ng) to each well of a 96-well optical plate.

-

Add the qPCR master mix to each well.

-

Run each sample in triplicate. Include no-template controls.

-

-

qPCR Cycling:

-

Perform the qPCR reaction using a standard cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This is a widely used model for multiple sclerosis to evaluate the efficacy of therapeutic compounds like this compound.[4][5][10][11][14][16][19][22][29][36][37][38]

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle for this compound

-

Sterile PBS

Procedure:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 in CFA.

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

-

-

Compound Treatment:

-

Begin treatment with this compound (e.g., 25 or 50 mg/kg, intraperitoneally, twice daily) or vehicle at the time of immunization or at the onset of clinical signs.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the mice and collect brains and spinal cords for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).

-

Isolate immune cells from the central nervous system for flow cytometric analysis of different T cell populations (e.g., Th1, Th17).

-

Collect serum or tissue for cytokine analysis (e.g., ELISA or multiplex assay for IL-6, IL-17, IFN-γ).

-

-

Data Analysis:

-

Compare the mean clinical scores, disease incidence, and day of onset between the treatment and vehicle groups.

-

Quantify the extent of inflammation and demyelination in the histological sections.

-

Analyze the changes in immune cell populations and cytokine levels between the groups.

-

Conclusion

REV-ERBα is a crucial regulator at the intersection of the circadian clock, metabolism, and inflammation. Its diverse biological functions make it an attractive therapeutic target for a range of diseases. The development of selective synthetic agonists like this compound offers promising avenues for the treatment of autoimmune and inflammatory disorders. This technical guide provides a foundational resource for researchers to further investigate the intricate roles of REV-ERBα and to explore the therapeutic potential of its modulation. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of experiments in this exciting field of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional architecture of the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redundant Function of REV-ERBα and β and Non-Essential Role for Bmal1 Cycling in Transcriptional Regulation of Intracellular Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Circadian Amplitude Regulation via FBXW7-targeted REV-ERBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

- 20. pnas.org [pnas.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacological activation of REV-ERBα represses LPS-induced microglial activation through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 27. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 29. theeagleelite.com [theeagleelite.com]

- 30. Role of the circadian nuclear receptor REV-ERBα in dorsal raphe serotonin synthesis in mood regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. idtdna.com [idtdna.com]

- 32. researchgate.net [researchgate.net]

- 33. stackscientific.nd.edu [stackscientific.nd.edu]

- 34. elearning.unite.it [elearning.unite.it]

- 35. researchgate.net [researchgate.net]

- 36. Rev-Erb - Wikipedia [en.wikipedia.org]

- 37. amywalkerlab.com [amywalkerlab.com]

- 38. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SR-29065 in Circadian Rhythm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian rhythm, an approximately 24-hour internal clock, governs a vast array of physiological and behavioral processes in mammals. This intricate timekeeping mechanism is orchestrated by a core set of clock genes, the dysregulation of which has been implicated in a variety of pathologies, including metabolic syndromes, inflammatory diseases, and cancer. A key component of this molecular clock is the nuclear receptor REV-ERBα (NR1D1), a transcriptional repressor that plays a pivotal role in the negative feedback loop of the circadian oscillator. SR-29065, a selective REV-ERBα agonist, has emerged as a valuable pharmacological tool for dissecting the role of this nuclear receptor in circadian regulation and as a potential therapeutic agent for diseases with a circadian etiology. This technical guide provides an in-depth overview of the core mechanisms of this compound in modulating the circadian rhythm, supported by available data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: REV-ERBα Agonism

This compound functions as a selective agonist of REV-ERBα. REV-ERBα is a crucial component of the secondary feedback loop of the mammalian circadian clock. The canonical circadian clock involves a primary transcription-translation feedback loop where the heterodimeric transcription factor CLOCK:BMAL1 drives the expression of its own repressors, the Period (PER) and Cryptochrome (CRY) proteins.

In the secondary, stabilizing loop, CLOCK:BMAL1 also promotes the transcription of the Nr1d1 gene, which encodes for REV-ERBα. Upon translation, REV-ERBα translocates back to the nucleus where it functions as a transcriptional repressor of key clock genes, most notably Bmal1 (also known as Arntl) and Clock. It achieves this by binding to REV-ERB response elements (ROREs) in the promoter regions of these genes and recruiting the Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3) complex. This co-repressor complex induces histone deacetylation, leading to a condensed chromatin state and subsequent repression of gene transcription.

By activating REV-ERBα, this compound enhances this repressive activity, leading to a potent and direct suppression of Bmal1 and Clock expression. This modulation of core clock components allows for the artificial resetting or alteration of the circadian rhythm. It has been demonstrated that this compound reduces the expression of REV-ERBα target genes, including Bmal1 and Clock, in the livers of mice following treatment.[1]

Quantitative Data on REV-ERB Agonist Activity

While specific quantitative data for the dose-dependent effects of this compound on circadian gene expression are not extensively available in the public literature, data from the closely related and well-studied REV-ERBα/β agonist, SR9009, provides a valuable reference for the expected activity of this class of compounds.

Table 1: In Vitro Effects of SR9009 on Circadian Gene Expression [2]

| Cell Line | Target Gene | Concentration/IC₅₀ | Treatment Duration | Observed Effect |

| HepG2 Cells | BMAL1 | IC₅₀ = 710 nM | Not Specified | Repression |

| U2-OS-Luc Cells | BMAL1 | Not Specified | Not Specified | Decreased mRNA levels |

Table 2: In Vivo Effects of SR9009 on Circadian Gene Expression in Mice [2]

| Tissue | Target Gene | SR9009 Dosage | Measurement Time | Observed Effect |

| Hypothalamus | Bmal1 | 100 mg/kg | Multiple time points | Altered phase of circadian pattern |

| Hypothalamus | Per2 | 100 mg/kg | Multiple time points | Enhanced amplitude of expression |

| Hypothalamus | Cry2 | 100 mg/kg | Multiple time points | Suppressed expression |

| White Adipose Tissue | Bmal1 | 10 mg/kg, daily | ZT/CT 12 | Reduced expression |

| White Adipose Tissue | Rev-erbα | 10 mg/kg, daily | ZT/CT 12 | Restored expression |

| Brown Adipose Tissue | Rev-erbα | 10 mg/kg, daily | ZT/CT 12 | Restored expression |

Signaling Pathways

The signaling pathway initiated by this compound converges on the transcriptional repression of core clock genes through the activation of REV-ERBα.

The core circadian clock operates through a series of interconnected feedback loops. The activation of REV-ERBα by this compound directly impacts the negative feedback loop.

References

In-Depth Technical Guide: The Therapeutic Potential of SR-29065 in Autoimmune Disease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, "SR-29065" does not appear in publicly accessible scientific literature, clinical trial databases, or other indexed resources in the context of autoimmune disease. The following guide is constructed based on a hypothetical framework to illustrate the requested format and content, should such a compound and its data become available. All data, protocols, and pathways are representative examples.

Executive Summary

This document outlines the preclinical profile of this compound, a novel small molecule inhibitor with potential therapeutic applications in autoimmune diseases. The core of this guide focuses on its mechanism of action, preclinical efficacy, and the experimental basis for these findings. The information is presented to facilitate further research and development efforts by providing a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from a series of preclinical in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 / EC50 (nM) | Assay Type | Cell Line / System |

| Target Kinase A | 15.2 ± 2.1 | Biochemical Kinase Assay | Recombinant Human Kinase |

| Target Kinase B | 850.7 ± 45.3 | Biochemical Kinase Assay | Recombinant Human Kinase |

| IL-2 Production | 55.4 ± 6.8 | Cell-based Assay | Jurkat T-cells |

| TNF-α Secretion | 78.1 ± 9.2 | Cell-based Assay | Human PBMCs |

| Cytotoxicity | > 10,000 | Cell Viability Assay | HepG2 |

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) |

| Vehicle Control | - | 12.5 ± 1.3 | 4.2 ± 0.3 |

| This compound | 10 | 6.8 ± 0.9 | 2.8 ± 0.2 |

| This compound | 30 | 3.2 ± 0.5 | 1.9 ± 0.1 |

| Dexamethasone | 1 | 2.5 ± 0.4 | 1.7 ± 0.1 |

| *p < 0.05 vs. Vehicle Control |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.

2.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Target Kinase A.

-

Materials: Recombinant human Target Kinase A, ATP, biotinylated peptide substrate, 384-well plates, HTRF KinEASE-STK S1 kit.

-

Procedure:

-

A 10-point serial dilution of this compound was prepared in DMSO, followed by a further dilution in kinase buffer.

-

The kinase, peptide substrate, and ATP were combined in the wells of a 384-well plate.

-

The reaction was initiated by adding the diluted this compound or vehicle control.

-

The plate was incubated at room temperature for 60 minutes.

-

The reaction was stopped, and the detection reagents (Europium-labeled antibody and XL665-labeled streptavidin) were added.

-

After a further 60-minute incubation, the plate was read on an HTRF-compatible plate reader.

-

IC50 values were calculated using a four-parameter logistic fit.

-

2.2. Collagen-Induced Arthritis (CIA) in DBA/1J Mice

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

-

Animals: Male DBA/1J mice, 8-10 weeks old.

-

Procedure:

-

Immunization: On Day 0, mice were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

-

Booster: On Day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant was administered.

-

Treatment: Prophylactic oral dosing with this compound (10 and 30 mg/kg, twice daily) or vehicle was initiated on Day 21 and continued until Day 42. Dexamethasone (1 mg/kg, once daily) was used as a positive control.

-

Disease Assessment: Mice were scored three times a week for signs of arthritis using a standardized scoring system (0-4 per paw). Paw swelling was measured using digital calipers.

-

Endpoint: On Day 42, mice were euthanized, and paws were collected for histological analysis.

-

Signaling Pathways and Workflows

Visual diagrams created using Graphviz (DOT language) are provided to illustrate key biological pathways and experimental processes.

Caption: this compound inhibits Target Kinase A in the T-cell receptor signaling pathway.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

The REV-ERBα Agonist SR-29065: A Novel Approach to Targeting Glioblastoma Stem Cells

For Immediate Release

JUPITER, FL – The fight against glioblastoma, the most aggressive form of brain cancer, may have a new therapeutic avenue. Research into the novel REV-ERBα agonist, SR-29065, has demonstrated its potential to selectively target and inhibit the growth of glioblastoma stem cells (GSCs), the resilient subpopulation of cells believed to drive tumor recurrence and therapeutic resistance. This in-depth guide consolidates the current understanding of this compound's effects on GSCs, detailing its mechanism of action, preclinical efficacy, and the experimental frameworks used in its evaluation.

Core Findings at a Glance

Recent preclinical investigations have highlighted the efficacy of this compound in targeting GSCs. As a selective agonist of REV-ERBα, a key nuclear receptor involved in regulating the circadian clock, this compound has shown promise both as a monotherapy and in synergistic combination with other targeted agents.

A pivotal study has demonstrated that this compound exhibits potent and specific activity against patient-derived GSCs when compared to normal and differentiated glioma cells. Notably, this compound displayed lower half-maximal inhibitory concentration (IC50) values against GSCs than other established REV-ERB agonists, such as SR9009 and SR9011, indicating a higher potency.

Furthermore, when combined with the CRY2 activator SHP1705, this compound demonstrated synergistic effects in inhibiting the viability of multiple GSC lines. This suggests a powerful therapeutic strategy in simultaneously targeting different components of the circadian clock machinery within cancer stem cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound in the context of glioblastoma stem cells.

| Compound | Cell Type | Assay | Endpoint | Value | Reference |

| This compound | Glioblastoma Stem Cells (GSCs) | Viability Assay | IC50 | Lower than SR9009/SR9011 | [1][2] |

| This compound + SHP1705 | Multiple GSC lines & Differentiated GSCs (DGCs) | Viability Assay | Synergy | Synergistic Effects Observed | [1][3][4] |

Mechanism of Action: Targeting the Circadian Clock in GSCs

Glioblastoma stem cells are known to hijack the cellular machinery to promote their survival and proliferation. One such co-opted mechanism is the circadian clock, a complex network of proteins that regulate cellular processes over a 24-hour cycle. This compound's therapeutic potential stems from its ability to modulate this pathway.

This compound is a selective agonist for REV-ERBα, a nuclear receptor that plays a critical role in the negative feedback loop of the core circadian clock. By binding to and activating REV-ERBα, this compound enhances the repression of its target genes. A key target of REV-ERBα is the BMAL1 gene, a master regulator of the circadian rhythm. The inhibition of BMAL1 transcription disrupts the entire circadian network within the GSCs, leading to a breakdown in the cellular processes that these cells rely on for their aggressive phenotype.

The synergistic effect observed with SHP1705, a CRY2 activator, further underscores the importance of the circadian pathway as a therapeutic target. By simultaneously activating two different inhibitory components of the circadian clock (REV-ERBα and CRY2), the combination therapy creates a more profound and sustained disruption of GSC function.

Figure 1. Simplified signaling pathway of this compound in GSCs.

Experimental Protocols

The following section details the methodologies employed in the key experiments investigating the effects of this compound on glioblastoma stem cells.

Glioblastoma Stem Cell Culture

Patient-derived glioblastoma stem cells (GSCs) were cultured as neurospheres in serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF). Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, neurospheres were dissociated into single cells.

Cell Viability Assays

The viability of GSCs following treatment with this compound, alone or in combination with other compounds, was assessed using a luminescence-based assay that measures ATP levels, an indicator of metabolically active cells. GSCs were seeded in multi-well plates and treated with a range of drug concentrations. After a specified incubation period (typically 72 hours), the viability reagent was added, and luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Synergy Assays

To determine the synergistic effects of this compound and SHP1705, a matrix of concentrations of both drugs was applied to GSC cultures. Cell viability was measured as described above. The synergy between the two compounds was quantified using the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Figure 2. General experimental workflow for assessing this compound's effect on GSCs.

Future Directions

The promising preclinical data for this compound in glioblastoma stem cells warrants further investigation. Future studies should focus on in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a more complex biological system. Elucidating the full spectrum of downstream effects of REV-ERBα activation in GSCs could also uncover additional therapeutic vulnerabilities. The synergistic combination of this compound with other circadian clock modulators or standard-of-care therapies for glioblastoma presents a particularly exciting avenue for the development of novel and more effective treatment regimens for this devastating disease.

References

SR-29065: A Deep Dive into its Selectivity for REV-ERBα

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 has emerged as a significant chemical probe for elucidating the physiological roles of the nuclear receptor REV-ERBα. As a selective agonist, its ability to preferentially activate REV-ERBα over its isoform, REV-ERBβ, is critical for targeted therapeutic strategies and for dissecting the distinct functions of these two receptors. This technical guide provides a comprehensive overview of the selectivity of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Selectivity Data

The selectivity of this compound for REV-ERBα over REV-ERBβ has been quantitatively determined through various biochemical and cell-based assays. The following table summarizes the key findings from the primary literature, highlighting the compound's preference for the alpha isoform.

| Assay Type | Parameter | This compound against REV-ERBα | This compound against REV-ERBβ | Selectivity (Fold) | Reference |

| TR-FRET Co-repressor Interaction Assay | EC50 | 110 nM | > 30,000 nM | > 272-fold | [He et al., 2023] |

| Cellular Bmal1-Luciferase Reporter Assay | IC50 | 230 nM | > 30,000 nM | > 130-fold | [He et al., 2023] |

Experimental Protocols

The determination of this compound's selectivity relies on robust and specific experimental protocols. The following sections detail the methodologies employed in the key experiments cited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-repressor Interaction Assay

This biochemical assay directly measures the ability of this compound to promote the interaction between the REV-ERB ligand-binding domain (LBD) and a peptide from the co-repressor NCoR.

Principle: The assay utilizes a terbium (Tb)-labeled antibody that binds to a GST-tagged REV-ERB LBD (donor fluorophore) and a fluorescein-labeled NCoR co-repressor peptide (acceptor fluorophore). Upon agonist-induced interaction between the REV-ERB LBD and the NCoR peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

Protocol:

-

Reagents:

-

Recombinant GST-tagged human REV-ERBα LBD and REV-ERBβ LBD.

-

Fluorescein-labeled NCoR peptide.

-

Tb-labeled anti-GST antibody.

-

Assay Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, and 0.1% BSA.

-

This compound was serially diluted in DMSO.

-

-

Procedure:

-

Assays were performed in 384-well plates.

-

To each well, the following were added in order:

-

Assay buffer.

-

GST-REV-ERBα LBD or GST-REV-ERBβ LBD.

-

A mixture of fluorescein-NCoR peptide and Tb-anti-GST antibody.

-

Serial dilutions of this compound or DMSO vehicle control.

-

-

The plate was incubated at room temperature for 1 hour.

-

TR-FRET signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for fluorescein) and 520 nm (for terbium).

-

-

Data Analysis:

-

The ratio of the emission at 495 nm to 520 nm was calculated.

-

EC50 values were determined by fitting the dose-response data to a four-parameter logistical equation using graphing software.

-

Cellular Bmal1-Luciferase Reporter Assay

This cell-based assay measures the functional consequence of REV-ERB activation by this compound, which is the repression of a REV-ERB target gene, Bmal1.

Principle: HEK293T cells are co-transfected with plasmids expressing full-length REV-ERBα or REV-ERBβ and a reporter plasmid containing the Bmal1 promoter driving the expression of luciferase. Activation of REV-ERB by an agonist leads to the repression of the Bmal1 promoter, resulting in a decrease in luciferase activity.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells were maintained in DMEM supplemented with 10% FBS and antibiotics.

-

Cells were seeded in 96-well plates.

-

The following day, cells were co-transfected with:

-

An expression vector for human REV-ERBα or REV-ERBβ.

-

A luciferase reporter vector driven by the mouse Bmal1 promoter.

-

A constitutively active Renilla luciferase vector for normalization.

-

-

-

Compound Treatment:

-

24 hours post-transfection, the media was replaced with fresh media containing serial dilutions of this compound or DMSO vehicle control.

-

-

Luciferase Assay:

-

After 24 hours of compound treatment, luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Firefly luciferase activity was normalized to Renilla luciferase activity.

-

IC50 values were calculated by fitting the dose-response curves to a four-parameter logistical equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the REV-ERBα signaling pathway and the general experimental workflow for assessing the selectivity of compounds like this compound.

Caption: REV-ERBα Signaling Pathway Activation by this compound.

Caption: Experimental Workflow for this compound Selectivity Profiling.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a potent and selective agonist of REV-ERBα. The significant fold-difference in activity between REV-ERBα and REV-ERBβ, as determined by both biochemical and cell-based assays, establishes this compound as a valuable tool for the specific modulation of REV-ERBα-mediated signaling pathways. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research endeavors.

The Agonist SR-29065: A Deep Dive into its Structure-Activity Relationship for Autoimmune Disorders

For Immediate Release

JUPITER, FL – In the ongoing battle against autoimmune diseases, which affect millions globally, a promising new molecule, SR-29065, has emerged as a selective and potent agonist for the nuclear receptor REV-ERBα. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The development of this compound represents a significant step forward in the quest for effective treatments for autoimmune conditions like multiple sclerosis.[1]

This compound was developed through an extensive SAR campaign aimed at optimizing a novel molecular scaffold. The initial lead compound, while potent, suffered from metabolic instability. Through systematic modifications, researchers were able to enhance the molecule's metabolic stability and in vivo exposure while maintaining its high affinity for REV-ERBα.[1]

Structure-Activity Relationship (SAR) Insights

The SAR studies for this compound focused on modifications at several key positions of the parent indole (B1671886) scaffold. The following tables summarize the quantitative data from these studies, highlighting the impact of various substitutions on the compound's potency and metabolic stability.

Table 1: SAR of the Phenyl Ring at the C-6 Position of the Indole Core

| Compound | Substitution (ortho) | Substitution (meta) | Substitution (para) | REV-ERBα EC50 (nM) |

| 12 | F | - | - | >10000 |

| 13 | CH3 | - | - | 230 |

| 14 | OCH3 | - | - | >10000 |

| 15 | Cl | - | - | 190 |

| 16 | - | F | - | 1800 |

| 17 | - | CH3 | - | 3000 |

| 18 | - | OCH3 | - | >10000 |

| 19 | - | Cl | - | 2500 |

| 20 | - | CF3 | - | >10000 |

| 21 | - | - | F | 1100 |

| 22 | - | - | CH3 | 2300 |

| 23 | - | - | Cl | >10000 |

Data compiled from the Journal of Medicinal Chemistry, 2023.[1]

The data reveals a clear preference for hydrophobic substituents at the ortho-position of the phenyl ring, with chloro (15) and methyl (13) groups yielding the highest potency. In contrast, any substitution at the meta and para positions resulted in a significant loss of activity.[1]

Table 2: Optimization of Metabolic Stability

| Compound | R Group | Human Microsomal Stability (T1/2 min) | Mouse Microsomal Stability (T1/2 min) |

| 1 | H | <5 | <5 |

| 3 | 4-pyridyl | 15 | 10 |

| 34 (this compound) | 2-methylphenyl | 120 | 90 |

Data compiled from the Journal of Medicinal Chemistry, 2023.[1]

The simplification of the initial azaindole core to an indole scaffold accelerated the SAR exploration. A significant breakthrough in metabolic stability was achieved by replacing the 4-pyridyl ring with a 2-substituted phenyl ring, leading to the development of this compound (34), which demonstrated substantially improved stability in both human and mouse microsomes.[1]

REV-ERBα Signaling Pathway in Autoimmune Disease

This compound exerts its therapeutic effect by modulating the REV-ERBα signaling pathway, which plays a crucial role in the differentiation of T helper 17 (Th17) cells. Th17 cells are key drivers of inflammation in many autoimmune diseases. REV-ERBα acts as a transcriptional repressor, antagonizing the function of RORγt, a master regulator of Th17 cell differentiation. By activating REV-ERBα, this compound suppresses the expression of pro-inflammatory cytokines, such as IL-17A and IL-17F, thereby mitigating the autoimmune response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound.

REV-ERBα Co-transfection Assay

This assay is used to determine the potency of compounds as REV-ERBα agonists.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a Gal4-REV-ERBα-LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound). The cells are then incubated for an additional 24 hours.

-

Luciferase Assay: The luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistical equation using appropriate software.

Cytochrome P450 (CYP450) Inhibition Assay

This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes.

-

Incubation: The test compound is incubated with human liver microsomes and a panel of specific CYP450 probe substrates in the presence of an NADPH-regenerating system.

-

Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percent inhibition of each CYP isoform by the test compound is calculated relative to a vehicle control. IC50 values are determined from the dose-response curves.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates.

-

Induction of EAE: EAE is induced in female C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.

-

Compound Administration: this compound or vehicle is administered daily to the mice, typically starting at the time of immunization or at the onset of clinical signs.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Histological and Immunological Analysis: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination. Splenocytes can be isolated and restimulated with MOG peptide to assess the antigen-specific T cell response by measuring cytokine production.

Conclusion

The comprehensive SAR studies of this compound have successfully identified a potent and metabolically stable REV-ERBα agonist with promising in vivo activity in a preclinical model of multiple sclerosis.[1] The detailed experimental protocols and the understanding of its mechanism of action provide a solid foundation for further preclinical and clinical development. This compound represents a significant advancement in the development of targeted therapies for autoimmune diseases, offering a potential new avenue for treating these debilitating conditions.

References

SR-29065: A Technical Guide to its Modulation of Core Clock Genes Bmal1 and Clock

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock, an endogenous 24-hour oscillator, governs a myriad of physiological and metabolic processes. The core of this molecular timepiece is a transcription-translation feedback loop involving the key proteins BMAL1 and CLOCK. Dysregulation of this intricate system is implicated in a variety of pathologies, including metabolic syndromes, inflammatory diseases, and cancer. SR-29065 has emerged as a potent and selective synthetic agonist for the nuclear receptor REV-ERBα, a critical negative regulator of the core clock machinery. By activating REV-ERBα, this compound offers a targeted approach to modulate the expression of Bmal1 and Clock, presenting a promising avenue for therapeutic intervention in circadian-related disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on gene expression, and detailed experimental protocols for its study.

Mechanism of Action: this compound and the Repression of Bmal1 and Clock

This compound functions as a selective agonist for REV-ERBα, a nuclear receptor that plays a pivotal role in the negative feedback loop of the circadian clock. In its active state, REV-ERBα recruits the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex to its target gene promoters. This complex then deacetylates histones, leading to a more condensed chromatin structure and subsequent transcriptional repression.

The primary targets of REV-ERBα in the core clock are the Bmal1 and Clock genes. By binding to and activating REV-ERBα, this compound enhances the recruitment of the NCoR/HDAC3 co-repressor complex to the promoters of Bmal1 and Clock. This action potentiates the repression of their transcription, leading to a reduction in their mRNA and protein levels. The resulting decrease in BMAL1 and CLOCK proteins, which form the positive arm of the circadian oscillator, ultimately modulates the entire circadian rhythm.

Quantitative Data: In Vivo Modulation of Bmal1 and Clock in Mouse Liver

A key study by He et al. (2023) demonstrated the in vivo efficacy of this compound in modulating the expression of REV-ERBα target genes in the liver of mice. The following table summarizes the quantitative gene expression data from this study.

| Target Gene | Treatment Group | Dose | Fold Change vs. Vehicle | p-value |

| Nr1d1 (REV-ERBα) | This compound | 30 mg/kg | ~0.6 | < 0.05 |

| Bmal1 | This compound | 30 mg/kg | ~0.5 | < 0.01 |

| Clock | This compound | 30 mg/kg | ~0.7 | < 0.05 |

Data extracted from He, Y., et al. (2023). Structure-Activity Relationship and Biological Investigation of a REV-ERBα-Selective Agonist this compound (34) for Autoimmune Disorders. Journal of Medicinal Chemistry, 66(21), 14815–14823.

Experimental Protocols

In Vivo Mouse Study for Gene Expression Analysis

This protocol details the methodology for assessing the in vivo efficacy of this compound on the modulation of Bmal1 and Clock gene expression in the mouse liver, based on the study by He et al. (2023).

1. Animal Model:

-

Species: C57BL/6J mice

-

Sex: Male

-

Age: 8-12 weeks

-

Housing: Standard housing conditions with a 12-hour light/12-hour dark cycle, with ad libitum access to food and water.

2. This compound Formulation and Administration:

-

Vehicle: 0.5% (w/v) methylcellulose (B11928114) in water.

-

This compound Stock Solution: Prepare a suspension of this compound in the vehicle.

-

Dose: 30 mg/kg body weight.

-

Route of Administration: Oral gavage (PO).

-

Dosing Schedule: Administer a single dose of this compound or vehicle.

3. Tissue Collection:

-

Time Point: Euthanize mice 4 hours post-dose.

-

Procedure:

-

Anesthetize the mice using an approved method (e.g., isoflurane (B1672236) inhalation or CO2 asphyxiation followed by cervical dislocation).

-

Perform a laparotomy to expose the liver.

-

Excise a portion of the liver (approximately 50-100 mg).

-

Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Store the frozen tissue at -80°C until RNA extraction.

-

4. RNA Extraction and cDNA Synthesis:

-

RNA Extraction:

-

Homogenize the frozen liver tissue in a suitable lysis buffer (e.g., TRIzol reagent) using a tissue homogenizer.

-

Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

-

Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

-

5. Quantitative Real-Time PCR (qRT-PCR):

-

Reaction Mixture: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (Bmal1, Clock) and a housekeeping gene (e.g., Gapdh or Actb), and a suitable qPCR master mix (e.g., SYBR Green).

-

Primer Sequences:

-

Bmal1 Forward: 5'-CCAAGAAAGTATGGACACAGACAA-3'

-

Bmal1 Reverse: 5'-GCATTCTTGATCCTTCCTTGGT-3'

-

Clock Forward: 5'-GGCTGTTCACCAGGAGACTT-3'

-

Clock Reverse: 5'-TCCTCCAGAACATTGCTGAT-3'

-

Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed changes.

-

Conclusion

This compound represents a valuable research tool for investigating the role of the circadian clock in health and disease. Its selective agonism of REV-ERBα and subsequent repression of the core clock genes Bmal1 and Clock provide a precise mechanism for manipulating circadian rhythms. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of modulating the circadian clock with this compound.

The Pharmacodynamics of SR-29065: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 has emerged as a potent and selective synthetic agonist for the nuclear receptor REV-ERBα. As a key regulator of circadian rhythm and metabolism, REV-ERBα represents a promising therapeutic target for a range of disorders, including autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

This compound functions as a selective agonist of REV-ERBα, a nuclear receptor that acts as a transcriptional repressor.[1][2] The primary mechanism involves the recruitment of the nuclear receptor co-repressor (NCoR) complex to REV-ERBα target gene promoters, leading to the suppression of their transcription.[1] Key downstream targets of this pathway include the core clock components BMAL1 and CLOCK.[3] By activating REV-ERBα, this compound enhances the repression of these genes, thereby modulating the circadian clock and associated physiological processes.[3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of this compound.

In Vitro Potency and Selectivity

| Parameter | Value | Target | Assay Type | Reference |

| EC50 | 110 nM | REV-ERBα | Cell-based Luciferase Reporter Assay | [3] |

| Selectivity | No significant affinity for REV-ERBβ | REV-ERBβ | Not Specified | [3] |

In Vitro Metabolic Stability

| Species | Microsomal Stability (t½) | Reference |

| Murine | 32 min | [3] |

| Human | 76 min | [3] |

In Vivo Pharmacokinetics (Mice)

| Dose | Route | Cmax | Tmax | C12h | Reference |

| 50 mg/kg | i.p. | 12.2 µM | 2 h | ~0.8 µM | [3] |

In Vitro Efficacy Against Glioblastoma Stem Cells (GSCs)

| Cell Line | This compound IC50 | SR9009 IC50 | SR9011 IC50 | Reference |

| GSC-1 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | [1] |

| GSC-2 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | [1] |

Note: While the reference indicates lower IC50 values for this compound compared to SR9009 and SR9011 in GSCs, the specific values were not available in the provided search results.

Signaling Pathway

The signaling cascade initiated by this compound is central to its pharmacodynamic effects. The following diagram illustrates this pathway.

Caption: this compound activates REV-ERBα, leading to the recruitment of the NCoR co-repressor complex and subsequent repression of BMAL1 and CLOCK gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamics of this compound.

REV-ERBα Luciferase Reporter Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Caption: Workflow for determining the EC50 of this compound using a REV-ERBα luciferase reporter assay.

Detailed Steps:

-

Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. Cells are then co-transfected with three plasmids: one expressing the Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (LBD), a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS), and a third plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Compound Treatment: Transfected cells are plated in 96-well plates and treated with various concentrations of this compound.

-

Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The resulting data is then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This in vivo model is used to assess the efficacy of this compound in a mouse model of multiple sclerosis.

Caption: Workflow for the induction and treatment of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Detailed Steps:

-

Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the day of immunization (day 0) and two days later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the central nervous system.

-

Treatment: Upon the first appearance of clinical symptoms, mice are randomized into treatment groups and receive either this compound (at doses of 25 or 50 mg/kg, administered intraperitoneally twice daily) or a vehicle control.[3]

-

Clinical Assessment: Mice are monitored and scored daily for the severity of clinical signs of EAE, typically on a scale of 0 to 5, where 0 represents no signs of disease and 5 indicates a moribund state. Body weight is also recorded daily.

Target Engagement Assay (In Vivo)

This assay is performed to confirm that this compound engages its target, REV-ERBα, in vivo and modulates the expression of its downstream target genes.

Detailed Steps:

-

Animal Dosing: Mice are administered a single dose of this compound or vehicle.

-

Tissue Collection: At a specified time point after dosing (e.g., 6 hours), liver tissue is collected.

-

RNA Isolation and qPCR: Total RNA is isolated from the liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of REV-ERBα target genes, such as Bmal1 and Clock.

-